Cas no 1263207-99-3 (4-Amino-3-(3-fluoro-phenyl)-butyric acid methyl ester)

4-Amino-3-(3-fluorophenyl)-butyric acid methyl ester is a fluorinated β-amino acid ester derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure incorporates a fluorine-substituted phenyl group, which can enhance metabolic stability and binding affinity in bioactive compounds. The methyl ester moiety improves solubility and facilitates further synthetic modifications. This intermediate is valuable for the development of peptidomimetics, enzyme inhibitors, and CNS-targeting molecules due to its ability to mimic natural amino acids while offering tailored physicochemical properties. The fluorine atom introduces electronic and steric effects that can fine-tune reactivity and selectivity in drug discovery applications.
4-Amino-3-(3-fluoro-phenyl)-butyric acid methyl ester structure
1263207-99-3 structure
Product Name:4-Amino-3-(3-fluoro-phenyl)-butyric acid methyl ester
CAS No:1263207-99-3
MF:C11H14FNO2
MW:211.232766628265
CID:6469647
Update Time:2025-06-08

4-Amino-3-(3-fluoro-phenyl)-butyric acid methyl ester Chemical and Physical Properties

Names and Identifiers

    • 4-Amino-3-(3-fluoro-phenyl)-butyric acid methyl ester
    • Benzenepropanoic acid, β-(aminomethyl)-3-fluoro-, methyl ester
    • Inchi: 1S/C11H14FNO2/c1-15-11(14)6-9(7-13)8-3-2-4-10(12)5-8/h2-5,9H,6-7,13H2,1H3
    • InChI Key: HJMHJOXGYHJIBG-UHFFFAOYSA-N
    • SMILES: C(OC)(=O)CC(C1=CC=CC(F)=C1)CN

Experimental Properties

  • Density: 1.148±0.06 g/cm3(Predicted)
  • Boiling Point: 295.8±30.0 °C(Predicted)
  • pka: 8.68±0.10(Predicted)

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Additional information on 4-Amino-3-(3-fluoro-phenyl)-butyric acid methyl ester

4-Amino-3-(3-fluoro-phenyl)-butyric acid methyl ester (CAS No. 1263207-99-3): An Overview

4-Amino-3-(3-fluoro-phenyl)-butyric acid methyl ester (CAS No. 1263207-99-3) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structure and functional groups, holds potential for various applications, particularly in the development of novel therapeutic agents.

The molecular structure of 4-Amino-3-(3-fluoro-phenyl)-butyric acid methyl ester consists of an amino group, a fluoro-substituted phenyl ring, and a butyric acid methyl ester moiety. These functional groups contribute to its chemical reactivity and biological activity, making it an attractive candidate for further investigation.

Recent studies have highlighted the importance of fluorinated compounds in drug discovery and development. The presence of a fluorine atom in the phenyl ring of 4-Amino-3-(3-fluoro-phenyl)-butyric acid methyl ester can significantly influence its pharmacokinetic properties, such as metabolic stability and bioavailability. This makes it particularly suitable for optimizing drug candidates for improved therapeutic outcomes.

In the context of medicinal chemistry, 4-Amino-3-(3-fluoro-phenyl)-butyric acid methyl ester has been explored for its potential as a lead compound in the development of drugs targeting various diseases. For instance, preliminary research has shown that this compound exhibits promising anti-inflammatory and analgesic properties, which could be beneficial in treating conditions such as arthritis and chronic pain.

Moreover, the amino group in 4-Amino-3-(3-fluoro-phenyl)-butyric acid methyl ester provides opportunities for further functionalization and derivatization. This flexibility allows chemists to modify the compound to enhance its pharmacological profile or to create new derivatives with enhanced therapeutic effects.

The butyric acid methyl ester moiety in 4-Amino-3-(3-fluoro-phenyl)-butyric acid methyl ester also plays a crucial role in its biological activity. Butyric acid derivatives have been studied for their anti-cancer properties, particularly in inhibiting histone deacetylases (HDACs). This suggests that 4-Amino-3-(3-fluoro-phenyl)-butyric acid methyl ester could have potential applications in cancer therapy.

Clinical trials are currently underway to evaluate the safety and efficacy of compounds derived from 4-Amino-3-(3-fluoro-phenyl)-butyric acid methyl ester. Early results have shown promising outcomes, with some derivatives demonstrating significant therapeutic benefits without major side effects. These findings underscore the importance of continued research and development in this area.

In addition to its potential therapeutic applications, 4-Amino-3-(3-fluoro-phenyl)-butyric acid methyl ester is also being investigated for its use as a building block in synthetic chemistry. Its unique structure makes it a valuable intermediate for the synthesis of more complex molecules, which can be used in various industries beyond pharmaceuticals.

The synthesis of 4-Amino-3-(3-fluoro-phenyl)-butyric acid methyl ester typically involves multi-step processes, including the formation of the fluoro-substituted phenyl ring, the introduction of the amino group, and the esterification of the butyric acid moiety. Advances in synthetic methodologies have made it possible to produce this compound with high purity and yield, facilitating its use in both research and industrial settings.

In conclusion, 4-Amino-3-(3-fluoro-phenyl)-butyric acid methyl ester (CAS No. 1263207-99-3) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and functional groups make it an attractive candidate for further exploration and development. As research continues to advance, it is likely that new insights into the properties and applications of this compound will emerge, contributing to the advancement of drug discovery and therapeutic innovation.

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